molecular formula C10H9BrClN B6195452 6-bromo-3-methylquinoline hydrochloride CAS No. 2680543-00-2

6-bromo-3-methylquinoline hydrochloride

Cat. No.: B6195452
CAS No.: 2680543-00-2
M. Wt: 258.5
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Description

6-Bromo-3-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H8BrN·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the quinoline ring structure makes this compound unique. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methylquinoline hydrochloride typically involves the bromination of 3-methylquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 6th position of the quinoline ring. This reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the brominated product with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylquinoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of 6-amino-3-methylquinoline or 6-thio-3-methylquinoline.

    Oxidation: Formation of 6-bromo-3-methylquinoline-2-carboxylic acid.

    Reduction: Formation of 6-bromo-3-methyl-1,2-dihydroquinoline.

Scientific Research Applications

6-Bromo-3-methylquinoline hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with DNA synthesis. The bromine atom and the quinoline ring structure play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylquinoline
  • 4-Bromo-6-methoxy-2-methylquinoline
  • 4-Bromo-6-ethoxy-2-methylquinoline
  • 6-Bromo-4-hydroxy-2-methylquinoline
  • 6-Bromo-4-chloro-2-methylquinoline

Uniqueness

6-Bromo-3-methylquinoline hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2680543-00-2

Molecular Formula

C10H9BrClN

Molecular Weight

258.5

Purity

95

Origin of Product

United States

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